methyl5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate
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Overview
Description
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a thioamide and a carboxylate ester in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as methanol or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate
- Methyl 5-amino-3-ethyl-1,2-thiazole-4-carboxylate
- Methyl 5-amino-3-isopropyl-1,2-thiazole-4-carboxylate
Uniqueness
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds that have different alkyl groups attached to the thiazole ring.
Properties
IUPAC Name |
methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(8(12)13-4)7(10)14-11-6/h10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYYDILHPWCHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138226-81-8 |
Source
|
Record name | methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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